molecular formula C10H11ClN4OS B11634228 3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11634228
M. Wt: 270.74 g/mol
InChI Key: JXASMDXZRAIFDU-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyacetophenone
  • 3-Chloro-4-methoxyphenethylamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H11ClN4OS/c1-16-9-3-2-7(4-8(9)11)5-17-10-14-13-6-15(10)12/h2-4,6H,5,12H2,1H3

InChI Key

JXASMDXZRAIFDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=CN2N)Cl

Origin of Product

United States

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